(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione is a complex organic compound belonging to the class of steroids. It is characterized by a polycyclic structure that includes multiple fused rings and functional groups. This compound is often studied in the context of its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. It is classified under the broader category of steroidal compounds and is related to other steroid hormones due to its structural similarities.
The synthesis of (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione typically involves multi-step organic reactions that may include:
The synthesis may utilize reagents such as lithium aluminum hydride for reductions or various acids for cyclization steps. The specific conditions (temperature, pressure) and catalysts used can significantly affect yield and purity.
The molecular structure features a complex arrangement of carbon rings with specific stereochemistry. The presence of methyl groups on the cyclopentane moiety contributes to its three-dimensional conformation.
(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione can undergo various chemical reactions such as:
The reaction conditions (solvent choice, temperature) are crucial for achieving desired outcomes and minimizing side reactions.
The mechanism of action for (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione is primarily related to its interaction with biological targets such as hormone receptors.
Research indicates that this compound may exhibit anabolic properties similar to other steroids by binding to androgen receptors and influencing gene expression related to muscle growth and metabolism.
Relevant data from experimental studies would provide precise values for these properties.
(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione has potential applications in:
This compound's unique structure allows it to serve as a valuable tool in both research and therapeutic contexts. Further studies are needed to explore its full range of biological activities and potential clinical applications.
The stereoselective synthesis of (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione presents unique challenges due to its complex polycyclic framework and the requirement for precise control over the chiral (S)-configuration at key stereocenters. This steroidal dione serves as a pivotal intermediate for bioactive molecules, necessitating robust synthetic approaches.
Traditional total synthesis routes often employ biomimetic steroid cyclization as a foundational strategy. The Knoevenagel condensation of functionalized cyclohexanones with decalinediones establishes the core cyclopenta[a]phenanthrene scaffold. A critical advancement involves chiral auxiliary-mediated alkylation at C13 to introduce the methyl group with stereocontrol prior to ring closure. This approach typically achieves the desired (S)-configuration through steric-directed induction using bulky silyl protecting groups that bias nucleophilic attack to the pro-S face. Subsequent Lewis acid-catalyzed cyclization (e.g., BF₃·Et₂O) yields the decahydro framework with retention of stereochemistry. However, these linear sequences suffer from lengthy protection-deprotection steps (typically 14-18 steps) and modest overall yields (15-22%), limiting their utility for large-scale production [1] [3].
Modern methodologies prioritize catalytic enantioselective synthesis to establish the (S)-configuration efficiently:
Table 1: Catalytic Asymmetric Methods for (S)-Dione Synthesis
Method | Catalyst System | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Michael Addition | Cinchona-Derived Thiourea | 78 | 96 | Early stereocenter introduction |
Ketone Hydrogenation | Ru-BINAP Complex | 92 | >99 | Late-stage stereocontrol |
Enol Lactone Reduction | CBS Catalyst/BH₃·SMe₂ | 85 | 98 | Functional group tolerance |
The Ru-BINAP catalyzed asymmetric hydrogenation of enone precursors represents the most industrially viable approach, achieving excellent enantioselectivity (>99% ee) and high yield (92%). This method exploits the chelating ability of the dione system to position the substrate optimally for hydride delivery to the si-face. Alternatively, organocatalytic Michael additions using cinchona alkaloid derivatives enable construction of quaternary stereocenters in the molecule's lower ring system with 96% ee. These catalytic strategies significantly reduce reliance on chiral resolution and improve atom economy compared to classical resolution techniques [2] [3].
Scalable synthesis confronts three primary bottlenecks:
Commercial suppliers address these challenges through continuous flow hydrogenation and in-line chiral monitoring, achieving multi-gram quantities with consistent >95% purity and >98% ee. Process economics remain constrained by precious metal catalysts (Ru, Rh) accounting for ~40% of raw material costs [2].
The 3,17-dione groups provide versatile handles for regioselective transformations:
Table 2: Functionalization Outcomes of Dione Groups
Reaction | Conditions | Product Selectivity | Application |
---|---|---|---|
Regioselective Reduction | NaBH₄/CeCl₃ (0°C, MeOH) | 17β-OH:3-ketone (20:1) | Neuroactive steroid synthesis |
Photooxygenation | O₂/meso-TPP/blue LED | 4-En-3-one derivative (91%) | Quinol prodrug precursors |
Enol Triflation | PhNTf₂/DBU, CH₂Cl₂, -78°C | 3-Triflyloxy-Δ³,⁵-diene | Cross-coupling electrophile |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9